molecular formula C12H7F4NO2S B13659687 Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13659687
M. Wt: 305.25 g/mol
InChI Key: FFHUYORGQGGUJZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a thiazole ring core, a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities. The integration of both fluoro and trifluoromethyl substituents on the phenyl ring is a strategic modification frequently employed to fine-tune a molecule's properties. The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets through its strong electron-withdrawing nature and contribution to hydrophobic interactions . The additional fluorine atom can further modify electronic properties and is often used in structure-activity relationship (SAR) studies to optimize potency . As a methyl ester, this reagent serves as a versatile synthetic building block. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, a common precursor for constructing more complex molecules such as amides and hydroxamic acids via coupling reactions . Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological properties in research, including use as kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics, making this compound a valuable template for developing new bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C12H7F4NO2S

Molecular Weight

305.25 g/mol

IUPAC Name

methyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H7F4NO2S/c1-19-11(18)8-5-20-10(17-8)6-3-2-4-7(9(6)13)12(14,15)16/h2-5H,1H3

InChI Key

FFHUYORGQGGUJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Phenyl-Substituted Thiazoles

The synthesis of phenyl-substituted thiazoles, including fluorinated analogues, commonly involves the following key steps:

Typical methods include multi-step reactions starting from appropriately substituted acetophenones or phenacyl bromides, followed by thiazole ring closure and subsequent modifications.

Specific Synthetic Route for Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

A representative preparation method, inferred from closely related phenylthiazole derivatives and fluorinated analogues, involves the following steps:

Step 1: Preparation of α-Bromo- or α-Haloketone Intermediate
  • Starting from 2-fluoro-3-(trifluoromethyl)acetophenone, halogenation at the α-position (adjacent to the carbonyl) is performed using reagents such as phenyltrimethylammonium tribromide in tetrahydrofuran at room temperature.
  • This yields 2-bromo-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone as a key intermediate.
Step 2: Thiazole Ring Formation
  • The α-bromo ketone intermediate reacts with thiourea in ethanol at 65–75 °C to form the 2-aminothiazole ring.
  • This cyclization is a nucleophilic substitution followed by ring closure, yielding 2-amino-4-substituted thiazole derivatives.
Step 3: Esterification at the 4-Position
  • The 2-aminothiazole intermediate is then acylated or esterified to introduce the methyl carboxylate group at the 4-position.
  • This can be achieved by reaction with methyl chloroformate or via methylation of the corresponding carboxylic acid using standard esterification protocols.
  • Alternatively, direct substitution at the 4-position with methyl ester-containing groups can be performed using alkylation reactions or Knoevenagel condensation with methyl dichloroacetate.
Step 4: Purification and Characterization
  • The final product is purified by silica gel column chromatography using hexane-ethyl acetate mixtures.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Alternative and Advanced Synthetic Approaches

  • Microwave-assisted synthesis has been reported to accelerate ring closure and functionalization steps, improving yields and reducing reaction times. For example, the reaction of acetamide derivatives with formaldehyde and acetic anhydride under microwave irradiation at 170 °C for 30 minutes facilitates efficient thiazole ring formation.
  • One-pot multi-component reactions involving aldehydes, thiourea, and α-haloketones can streamline synthesis, reducing the number of purification steps.
  • Palladium-catalyzed coupling reactions can be used to introduce piperazine or other nitrogen-containing substituents, which may be relevant for analogues but less so for the methyl ester compound .

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 α-Halogenation of acetophenone Phenyltrimethylammonium tribromide, THF, r.t. Formation of α-bromo ketone intermediate
2 Thiazole ring formation Thiourea, EtOH, 65–75 °C Cyclization to 2-aminothiazole intermediate
3 Esterification/alkylation Methyl chloroformate or methyl dichloroacetate, base Introduction of methyl 4-carboxylate group
4 Purification Silica gel chromatography (hexane/ethyl acetate) Isolation of pure this compound
5 Microwave-assisted synthesis Acetic anhydride, formaldehyde, acetic acid, microwave 170 °C Accelerated ring formation and functionalization

Research Discoveries and Structure-Activity Relationships (SAR)

  • The presence of electronegative fluorine and trifluoromethyl groups on the phenyl ring enhances biological activity, including antiproliferative effects against cancer cell lines, due to increased lipophilicity and metabolic stability.
  • Ester functionality at the 4-position of the thiazole ring is crucial for modulating solubility and bioavailability.
  • SAR studies indicate that substitution patterns on the phenyl ring and the nature of the thiazole substituents significantly affect biological activity, with fluorinated phenyl derivatives showing promising pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs include:

  • Thiazole core : Contributes to hydrogen bonding and π-π stacking interactions.
  • Fluorinated aryl group : The 2-fluoro-3-(trifluoromethyl)phenyl moiety enhances electron-withdrawing effects and steric bulk.

Table 1: Structural Comparison with Analogues

Compound Name Core Structure Substituents Key Features
Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate Thiazole 2-Fluoro-3-(trifluoromethyl)phenyl, Methyl ester High lipophilicity, metabolic stability
Thiophene fentanyl hydrochloride Thiophene Fluorinated benzamide, Morpholine Opioid activity; unstudied toxicology
EP 4 374 877 A2 derivatives Diazaspiro Difluoro, Trifluoromethyl pyrimidine Anticancer targets; high synthetic yield
2-Fluoro-3-(alkylamino)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide Benzamide Fluoro, Trifluoromethyl, Alkylamino Industrial-scale synthesis; no cryogenic conditions
Key Observations:
  • Thiazole vs.
  • Fluorination Patterns: The 2-fluoro-3-(trifluoromethyl)phenyl group in the target compound offers greater steric hindrance and electron-withdrawing effects than mono-fluorinated analogues, influencing reactivity and solubility .
Lipophilicity and Solubility:
  • The trifluoromethyl group significantly increases lipophilicity (logP ~3.5 estimated), comparable to EP 4 374 877 A2 derivatives (logP ~3.8) .
  • Thiazole’s polar carboxylate ester improves aqueous solubility relative to non-esterified analogues.
Stability:
  • Fluorination enhances metabolic stability by resisting cytochrome P450 oxidation, a trait shared with Thiophene fentanyl derivatives .

Biological Activity

Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring and a trifluoromethyl group, contributing to its diverse biological effects.

  • Molecular Formula : C13H9F4NO2S
  • Molecular Weight : 319.28 g/mol
  • CAS Number : 1552063-07-6
  • IUPAC Name : this compound

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The presence of the thiazole ring is essential for cytotoxic activity, as it facilitates interactions with cellular proteins and enzymes.

Key Mechanisms:

  • Cytotoxicity : Thiazoles are known to exhibit cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance or diminish this activity. For instance, the introduction of electron-withdrawing groups has been shown to increase potency against tumor cells .
  • Antioxidant Activity : Compounds with thiazole moieties have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives possess significant antitumor properties. For example, compounds similar to methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
  • Anti-inflammatory Effects :
    • Thiazoles have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Antidiabetic Potential :
    • Some thiazole derivatives have shown promise in managing diabetes by improving insulin sensitivity and reducing hyperglycemia in animal models . This suggests a potential therapeutic application in metabolic disorders.

Study on Antitumor Activity

In a study evaluating a series of thiazole derivatives, this compound was tested against several cancer cell lines including A431 and Jurkat cells. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of thiazole derivatives highlighted the ability of this compound to downregulate inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). The compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the primary synthetic routes for Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate, and how can reaction conditions be optimized? A1: The synthesis typically involves cyclization of thiazole precursors with fluorinated phenyl derivatives. For example:

  • Step 1: Condensation of 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride under reflux, followed by ethanol quenching (yielding thiazole intermediates) .
  • Step 2: Introduction of the 2-fluoro-3-(trifluoromethyl)phenyl group via nucleophilic substitution or palladium-catalyzed coupling.
  • Optimization: Control reaction temperature (e.g., 60–80°C) and stoichiometry of fluorinated reagents to minimize side products. Use anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine) to enhance yield .

Q2: How is the crystal structure of this compound determined, and what key structural parameters are observed? A2: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard . Key observations include:

  • Bond lengths: Thiazole ring bonds (C–S: ~1.71 Å, C–N: ~1.32 Å) align with similar derivatives .
  • Dihedral angles: The thiazole and fluorophenyl rings are nearly coplanar (dihedral angle ~5°), enhancing conjugation .
  • Intermolecular interactions: Lack of hydrogen bonding suggests van der Waals forces dominate packing .

Advanced Analytical Challenges

Q3: How can researchers resolve contradictions in purity assessments between HPLC and NMR data? A3: Contradictions often arise from:

  • HPLC limitations: Co-elution of structurally similar by-products (e.g., regioisomers) may occur. Use orthogonal methods like LC-MS (e.g., m/z 315 [M+H]+ for molecular ion confirmation) .
  • NMR artifacts: Residual solvents (e.g., DMSO-d6) or dynamic effects can obscure signals. Employ DEPT-135 or 2D NMR (HSQC, HMBC) to resolve overlapping peaks .

Q4: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions? A4: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

  • Electrophilic centers: Partial charges on the thiazole C-2 position and fluorophenyl substituents.
  • Transition states: For SNAr reactions, calculate activation energies for fluorine displacement by nucleophiles (e.g., amines) .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q5: How can the biological activity of this compound be evaluated against structurally related thiazole derivatives? A5: Use the following workflow:

  • Target selection: Prioritize kinases (e.g., EGFR, VEGFR) due to fluorophenyl-thiazole motifs’ known inhibition .
  • Assay design: Perform enzyme inhibition assays (IC50 measurements) and compare with analogs (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, IC50 = 0.8 µM) .
  • SAR analysis: Correlate substituent effects (e.g., fluorine position, ester vs. carboxylic acid) with activity trends .

Q6: What strategies mitigate metabolic instability of the methyl ester group in vivo? A6:

  • Prodrug approach: Replace the ester with a tert-butyl or pivaloyloxymethyl group to delay hydrolysis .
  • Enzyme inhibitors: Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in preclinical studies .

Methodological Innovations

Q7: How can high-throughput crystallography improve polymorph screening for this compound? A7:

  • Automated platforms: Use synchrotron radiation with robotic sample changers to collect data on 100+ crystals/day.
  • SHELXD/SHELXE pipelines: Rapid phase determination for identifying polymorphs (e.g., monoclinic vs. orthorhombic forms) .

Q8: What advanced spectroscopic techniques validate fluorine-environment interactions in the solid state? A8:

  • 19F Solid-State NMR: Resolves chemical shift anisotropy (CSA) to probe fluorophenyl-thiazole stacking .
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies fluorine electron density changes due to crystal packing .

Data Reproducibility and Contradictions

Q9: How should researchers address discrepancies in reported melting points (e.g., 131–133°C vs. 237–238°C for similar compounds)? A9:

  • Purity verification: Use DSC (Differential Scanning Calorimetry) with >98% purity standards .
  • Polymorph control: Recrystallize from ethanol/water mixtures (95%) to isolate the thermodynamically stable form .

Q10: What collaborative frameworks ensure reproducibility in SAR studies across labs? A10:

  • Open-data platforms: Deposit raw NMR, HPLC, and crystallography data in repositories like Cambridge Structural Database (CSD) or PubChem .
  • Standardized protocols: Adopt OECD guidelines for enzymatic assays and IC50 calculations .

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